(2Z,3E)-2-[(dimethylamino)methylidene]-6,6,6-trifluoro-5-oxohex-3-enenitrile
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Overview
Description
The compound contains a dimethylamino group, a nitrile group, and a trifluoro ketone group. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the dimethylamino group, the nitrile group, and the trifluoro ketone group would significantly influence its structure .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the nitrile group could undergo hydrolysis to form a carboxylic acid, while the dimethylamino group could participate in various substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the trifluoro ketone group could make the compound highly polar, influencing its solubility and boiling point .Scientific Research Applications
Ene Reactions of Trifluoronitrosomethane
Trifluoronitrosomethane participates in ene reactions with various olefins, forming N-alkenyl-N-trifluoromethylhydroxylamines. This process demonstrates the utility of trifluoromethylated compounds in synthesizing hydroxylamines, which are valuable in organic synthesis and potentially for developing novel pharmaceuticals or materials with unique properties (Barlow, Haszeldine, & Murray, 1980).
Germene Reactions with Esters
Dimesitylfluorenylidenegermane undergoes [2 + 4] cycloaddition with α-ethylenic esters, leading to oxagerma-cyclohexenes. This highlights the reactivity of germenes towards carbonyl derivatives, indicating the potential of fluoroalkylated compounds in accessing novel organometallic frameworks for catalysis or material science applications (Kettani et al., 2007).
Highly Stable Methyl Cations
The synthesis and characterization of extremely stable carbocations demonstrate the influence of dimethylamino and trifluoromethyl groups on stabilizing positive charges. These findings could be pivotal for understanding the behavior of electronically rich and deficient systems in organic synthesis and designing molecules with high electrostatic stability for applications in materials science (Ito et al., 1999).
Cycloaddition and Cyclocondensation Reactions
The use of methyl 2-(4,4-dimethyl-2,6-dioxocyclohexylidene)3,3,3-trifluoropropionate in cycloaddition and cyclocondensation reactions underscores the versatility of fluoroalkylated compounds in synthesizing cyclic structures, which are crucial in pharmaceuticals and agrochemicals (Sokolov & Aksinenko, 2014).
Localization of Neurofibrillary Tangles and Beta-Amyloid Plaques
Research utilizing derivatives similar to the specified compound for imaging neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease patients illustrates the potential biomedical applications of such molecules in diagnostic imaging and therapeutics (Shoghi-Jadid et al., 2002).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(E,2Z)-2-(dimethylaminomethylidene)-6,6,6-trifluoro-5-oxohex-3-enenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O/c1-14(2)6-7(5-13)3-4-8(15)9(10,11)12/h3-4,6H,1-2H3/b4-3+,7-6- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGAEQANYNUJPL-FDTUMDBZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C=CC(=O)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C=C/C(=O)C(F)(F)F)\C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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